molecular formula C6H12BClO2 B3055945 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 67975-91-1

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3055945
CAS No.: 67975-91-1
M. Wt: 162.42 g/mol
InChI Key: JBYSAPTWKRPBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound has a molecular formula of C6H12BClO2 and a molecular weight of 162.43 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron trichloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of boron trichloride. The general reaction scheme is as follows:

Pinacol+BCl3This compound+HCl\text{Pinacol} + \text{BCl}_3 \rightarrow \text{this compound} + \text{HCl} Pinacol+BCl3​→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves continuous monitoring and control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols.

    Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

    Hydrolysis: The compound can be hydrolyzed to form boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base, such as triethylamine, under mild conditions.

    Coupling Reactions: Palladium catalysts are commonly used, along with bases like potassium carbonate, in an inert atmosphere.

    Hydrolysis: Conducted in aqueous acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted boronates.

    Coupling Reactions: Formation of biaryl compounds.

    Hydrolysis: Formation of boronic acids.

Scientific Research Applications

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Involved in the development of boron-containing drugs and diagnostic agents.

    Industry: Used in the production of polymers, agrochemicals, and electronic materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of boron-oxygen bonds. The compound acts as a boron source, facilitating the transfer of boron to other molecules. The molecular targets and pathways include:

    Nucleophilic Attack: The chlorine atom is susceptible to nucleophilic attack, leading to substitution reactions.

    Catalytic Cycles: In coupling reactions, the compound participates in catalytic cycles involving palladium intermediates.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the chlorine atom, making it less reactive in substitution reactions.

    Vinylboronic Acid Pinacol Ester: Contains a vinyl group, offering different reactivity and applications.

    2-Methoxypyridine-5-boronic Acid Pinacol Ester: Contains a pyridine ring, providing unique electronic properties.

Uniqueness

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its chlorine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a versatile reagent in organic synthesis, offering advantages over similar compounds in specific applications.

Properties

IUPAC Name

2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BClO2/c1-5(2)6(3,4)10-7(8)9-5/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYSAPTWKRPBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552592
Record name 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67975-91-1
Record name 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

About 82 mL of BCl3 is added dropwise over 30 minutes to a stirred solution of dry pinacol in pentane (1.3 L) at −30° C. The reaction mixture is stirred at 20° C. for 1 hour. A solid byproduct, B2[(OCMe2)2]3 is removed by filtration. The remaining solution is distilled to give about 90 grams of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Name
Quantity
82 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.